Methoxetamine hydrochloride

Catalog No.
S974578
CAS No.
1239908-48-5
M.F
C15H22ClNO2
M. Wt
283.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methoxetamine hydrochloride

CAS Number

1239908-48-5

Product Name

Methoxetamine hydrochloride

IUPAC Name

2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride

Molecular Formula

C15H22ClNO2

Molecular Weight

283.79 g/mol

InChI

InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H

InChI Key

FJNRBMKLTGCSRN-UHFFFAOYSA-N

SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl

Limited Availability for Research

Methoxetamine hydrochloride (MXE) is a dissociative anesthetic with pharmacological properties similar to ketamine []. However, due to its potential for abuse and recreational use, MXE is classified as a Schedule I controlled substance in the United States, making it difficult to obtain for research purposes [].

Potential Research Areas

Despite the restrictions, some potential research applications for MXE exist:

  • Understanding NMDA Receptor Function: MXE, like ketamine, acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor. Studying how MXE interacts with this receptor could provide insights into its role in pain perception, anesthesia, and neurological disorders [].
  • Animal Models of Dissociative Anesthesia: MXE's dissociative anesthetic effects in animals could be used to model the effects of ketamine and other NMDA receptor antagonists used in anesthesia [].
  • Comparison with Ketamine: Research comparing the pharmacological and toxicological profiles of MXE with ketamine could help identify potential advantages or disadvantages of each compound [].

Methoxetamine hydrochloride is a synthetic compound belonging to the class of arylcyclohexylamines. Its chemical formula is C15H21NO2C_{15}H_{21}NO_{2}, with a molar mass of approximately 247.33 g/mol. Methoxetamine is structurally related to ketamine and phencyclidine, sharing similar pharmacological properties, particularly as an NMDA receptor antagonist. It is primarily recognized for its dissociative hallucinogenic effects, which can mimic those of ketamine, but with a longer duration of action .

Studies suggest MXE acts as an N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine and PCP []. NMDA receptors are involved in various neurological processes, and their antagonism can produce dissociative anesthesia and hallucinations.

  • Addiction and dependence
  • Psychological effects like anxiety, paranoia, and hallucinations
  • Difficulty with coordination and movement
  • Bladder problems
  • In rare cases, coma or death []
, primarily involving its functional groups. It can be synthesized through a multi-step process that includes:

  • Grignard Reaction: Reacting 3-methoxybenzonitrile with a Grignard reagent to form 3-methoxyphenyl cyclopentyl ketone.
  • Bromination: The ketone is then brominated to produce an α-bromo ketone.
  • Imine Formation: This intermediate undergoes reaction with ethylamine to form a Schiff base.
  • Heating: The final step involves heating to facilitate ring expansion, yielding methoxetamine .

Methoxetamine acts mainly as an NMDA receptor antagonist, similar to other compounds in its class like ketamine and phencyclidine. It has been shown to inhibit serotonin reuptake, which may contribute to its psychoactive effects. Studies have indicated that methoxetamine may exhibit rapidly acting antidepressant properties, akin to those observed with ketamine . Its pharmacokinetics suggest an elimination half-life of approximately 3–6 hours .

Metabolism

Methoxetamine is metabolized in the body primarily through N-deethylation and O-demethylation, leading to several metabolites such as normethoxetamine and dihydromethoxetamine. These metabolic pathways involve cytochrome P450 enzymes like CYP2B6 and CYP3A4 .

The synthesis of methoxetamine typically involves the following steps:

  • Starting Material: 3-methoxybenzonitrile.
  • Grignard Reaction: Formation of the cyclopentyl ketone.
  • Bromination: Introduction of bromine into the molecular structure.
  • Schiff Base Formation: Reaction with ethylamine.
  • Thermal Treatment: Heating to facilitate the final product formation .

This method is efficient and allows for the production of high-purity methoxetamine.

Research on the interactions of methoxetamine with various neurotransmitter systems indicates that it primarily affects the NMDA receptor and serotonin transporter. It shows minimal interaction with dopamine and norepinephrine transporters, suggesting a unique profile among NMDA antagonists . Additionally, studies have indicated that methoxetamine can activate dopaminergic pathways, which may contribute to its rewarding effects .

Methoxetamine shares structural similarities and pharmacological effects with several other compounds in the arylcyclohexylamine class:

CompoundStructural FeaturesPrimary ActionUnique Characteristics
KetamineN-methylamino groupNMDA antagonistEstablished medical use as anesthetic
PhencyclidineN-cyclohexyl groupNMDA antagonistKnown for severe dissociative effects
EticyclidineN-ethyl groupNMDA antagonistLess common; limited research
MethoxpropamineN-methyl groupNMDA antagonistSimilar structure; less studied

Methoxetamine is unique due to its specific substitution patterns on the phenyl ring and its distinct pharmacological profile compared to these other compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

283.1339066 g/mol

Monoisotopic Mass

283.1339066 g/mol

Heavy Atom Count

19

UNII

DKO8XUO3NY

Wikipedia

Methoxetamine hydrochloride

Dates

Modify: 2023-08-16

Explore Compound Types